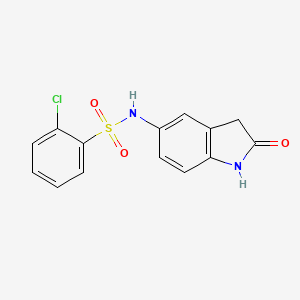

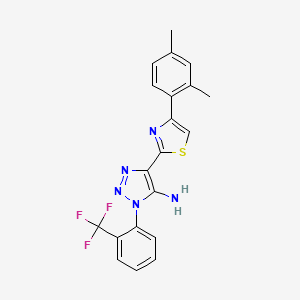

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide is represented by the formula C14H20N2O4S . More detailed structural information can be found in dedicated chemical databases .Physical And Chemical Properties Analysis

N-(isochroman-3-ylmethyl)-2-(N-methylmethylsulfonamido)acetamide has the molecular formula C14H20N2O4S . Detailed physical and chemical properties can be found in dedicated chemical databases .Applications De Recherche Scientifique

Antimicrobial Applications

Sulfonamide compounds have been synthesized and evaluated for their antimicrobial properties. For example, Darwish et al. (2014) synthesized novel heterocyclic compounds bearing a sulfonamide moiety, showing promising results as antimicrobial agents against various bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Inhibition of Enzymatic Activity

Sulfonamides have been researched for their ability to inhibit carbonic anhydrase, an enzyme involved in critical physiological processes. Carta et al. (2017) explored sulfonamide derivatives structurally related to pritelivir for their inhibitory action on several human carbonic anhydrase isoforms, discovering low nanomolar inhibition values and potential pharmacological applications (Carta et al., 2017).

Metabolic Stability Improvement

Research into enhancing the metabolic stability of pharmacological compounds is vital. Stec et al. (2011) studied various 6,5-heterocycles to improve the metabolic stability of PI3Kα and mTOR inhibitors, highlighting the potential for creating more stable and effective therapeutic agents (Stec et al., 2011).

Chemical Analysis Techniques

The development of analytical methods for sulfonamide compounds is crucial for various applications, including environmental monitoring and pharmaceutical analysis. Klaffenbach et al. (1993) described a method for the gas chromatographic analysis of sulfonylurea herbicides, overcoming challenges related to their thermal instability (Klaffenbach, Holland, & Lauren, 1993).

Prodrug Development

The concept of prodrug development to improve the properties of pharmacological agents includes the modification of sulfonamide compounds. Larsen, Bundgaard, and Lee (1988) investigated various N-acyl derivatives of N-methylsulfonamides as potential prodrugs, aiming to enhance water solubility and physiological stability, which is crucial for the effective delivery and action of therapeutic agents (Larsen, Bundgaard, & Lee, 1988).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-2-[methyl(methylsulfonyl)amino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-16(15(18)10-17(2)22(3,19)20)9-14-8-12-6-4-5-7-13(12)11-21-14/h4-7,14H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCPJOJEORGDHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)CN(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2370816.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370817.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2370818.png)

![tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2370829.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2370830.png)